molecular formula C18H19N3OS B2651903 N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide CAS No. 327072-87-7

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide

カタログ番号 B2651903
CAS番号: 327072-87-7
分子量: 325.43
InChIキー: DREAIVKRFXPKRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . This compound has been synthesized and studied for its potential biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including “this compound”, involves several steps. The process includes the preparation of benzimidazole analogues and their assessment for activation of human glucokinase . The derivatives synthesized have shown to increase the catalytic action of glucokinase .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by various spectroscopic techniques such as 1H NMR, IR, elemental and X-ray analysis . The compound crystallizes in a triclinic crystal system .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its spectroscopic characteristics, which have been determined by 1H NMR, IR, elemental and X-ray analysis . Further details about its physical and chemical properties are not available in the search results.

科学的研究の応用

Orexin Receptor Antagonists

  • A study on SB-649868 , an orexin 1 and 2 receptor antagonist, highlighted its metabolism and disposition in humans. It is developed for insomnia treatment and demonstrates how benzamide derivatives are investigated for their potential in treating sleep disorders. The study found the compound and its metabolites are primarily excreted via feces, with metabolism occurring via oxidation of the benzofuran ring. This indicates the metabolic pathways and elimination processes of similar compounds, which can be crucial for drug development processes (Renzulli et al., 2011).

Antipsychotic Applications

  • Amisulpride , a substituted benzamide, has been extensively studied for its efficacy in treating schizophrenia, demonstrating the role of benzamide derivatives in psychiatric medication. It shows high selectivity for dopamine D2 and D3 receptors, offering a therapeutic approach for both the negative and positive symptoms of schizophrenia. The detailed study reveals amisulpride's effectiveness and tolerability, comparing it with placebo and other antipsychotics, highlighting its specific action mechanism and potential side effects (Lôo et al., 1997; Wetzel et al., 1998; Möller et al., 1997).

Parasitic Infections Treatment

  • Research on benzimidazoles like mebendazole and their efficacy against intestinal nematode infections provides insight into how these compounds are applied in treating parasitic infections. This study underscores the importance of benzimidazoles in chemotherapy-based control programs and the need for monitoring their efficacy to prevent resistance development (Albonico et al., 2003).

将来の方向性

The future directions for the study of “N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide” could include further exploration of its biological activities, particularly its potential as an allosteric activator of human glucokinase . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential therapeutic applications.

特性

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-23-12-11-16(21-18(22)13-7-3-2-4-8-13)17-19-14-9-5-6-10-15(14)20-17/h2-10,16H,11-12H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREAIVKRFXPKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。